molecular formula C11H13ClN4 B1479183 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile CAS No. 1289263-95-1

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile

Cat. No. B1479183
CAS RN: 1289263-95-1
M. Wt: 236.7 g/mol
InChI Key: QANNWDMBJMAGOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile” is represented by the InChI code 1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Anticancer Activity

One area of application involves the synthesis of compounds with potential anticancer activity. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their quinoline counterparts were synthesized and evaluated against human breast cancer cell lines and human embryonic kidney cells. Some of these compounds exhibited notable anti-proliferative activities, indicating their potential as therapeutic agents against cancer (Parveen et al., 2017).

Serotonin Receptor Antagonism

Research also extends to the development of serotonin receptor antagonists. A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were prepared and evaluated for their antagonism against the serotonin 5-HT3 receptor, showcasing the chemical's utility in neurological and psychiatric disorder treatment (Mahesh, Perumal, & Pandi, 2004).

Molecular Docking and SAR Analysis

The compound's derivatives have been utilized in molecular docking studies to understand their interaction with biological targets. For example, molecular docking was performed with certain active compounds against Bcl-2 protein, providing insights into their binding affinities and helping in structure-activity relationship (SAR) analysis to enhance anti-proliferative activities (Parveen et al., 2017).

Antimicrobial Activity

Additionally, the synthesis of novel derivatives and their screening for antimicrobial activity has been a significant focus. For example, derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile were synthesized and demonstrated notable action against tested microbes, indicating the compound's potential in developing new antimicrobial agents (Goswami et al., 2022).

properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANNWDMBJMAGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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